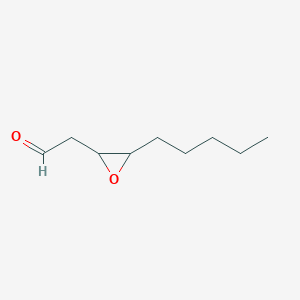
3,4-Epoxynonanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Epoxynonanal is a compound belonging to the family of epoxides, characterized by a cyclic ether with three ring atoms (one oxygen and two carbon atoms). Its IUPAC name is 2-(3-pentyloxiran-2-yl)acetaldehyde . This compound is known for its role in lipid oxidation processes and is a significant intermediate in various biochemical pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Epoxynonanal can be synthesized through the oxidation of linoleic acid derivatives. One common method involves the use of hydroperoxides, which undergoes a series of reactions to form the epoxide structure . The reaction conditions typically include the presence of metal catalysts such as iron, which facilitate the formation of the epoxide ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation processes of fatty acids or their derivatives. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Epoxynonanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form aldehydes and carboxylic acids.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under mild conditions.
Major Products:
Oxidation: Formation of 4-hydroxynon-2-enal (HNE) and other aldehydes.
Reduction: Formation of 3,4-dihydroxynonanal.
Substitution: Formation of various substituted nonanal derivatives.
Aplicaciones Científicas De Investigación
3,4-Epoxynonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It plays a role in studying lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound helps in understanding oxidative stress and its implications in diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialized polymers and resins
Mecanismo De Acción
The mechanism of action of 3,4-Epoxynonanal involves its formation through lipid peroxidation. It is produced from the oxidation of linoleic acid derivatives and can further react to form biologically active aldehydes like 4-hydroxynon-2-enal (HNE). These aldehydes can interact with cellular components, leading to various biochemical effects. The molecular targets include proteins, nucleic acids, and lipids, where they can form adducts and alter their functions .
Comparación Con Compuestos Similares
4-Hydroxynon-2-enal (HNE): A major product of lipid peroxidation, similar in structure and reactivity to 3,4-Epoxynonanal.
Oxononanoyl phosphatidylcholine (ON-PC): Another lipid oxidation product with similar biochemical properties.
10,13-Dihydroxyoctadecadienoic acid (DHODA): A related compound formed during lipid oxidation.
Uniqueness: this compound is unique due to its specific formation pathway and its role as an intermediate in the production of other biologically active aldehydes. Its reactivity and ability to form various derivatives make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
91795-92-5 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(3-pentyloxiran-2-yl)acetaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-9(11-8)6-7-10/h7-9H,2-6H2,1H3 |
Clave InChI |
HEXGZHJMMROIQO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(O1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)

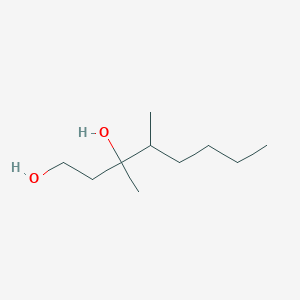
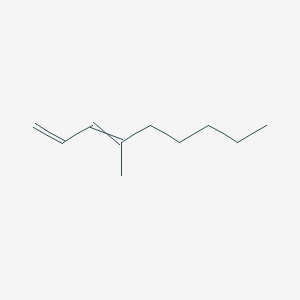
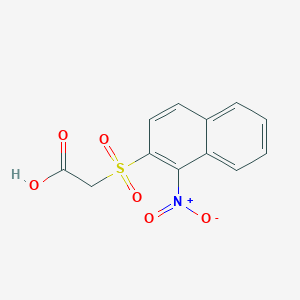
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
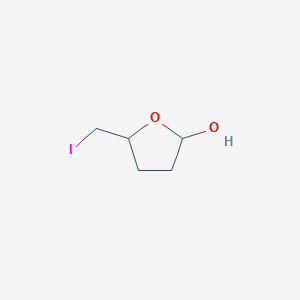
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)

